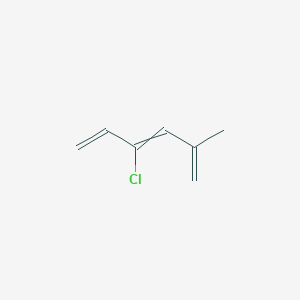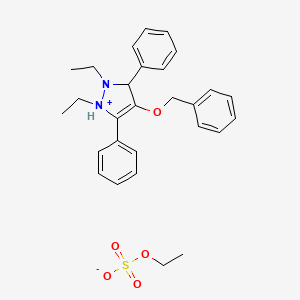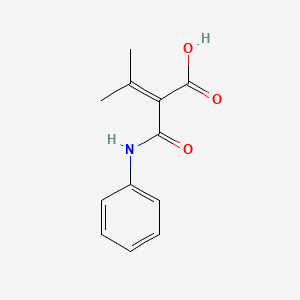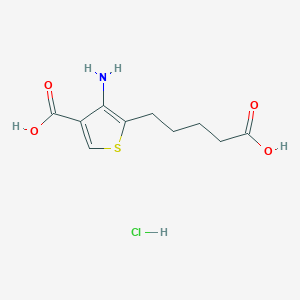
4-Chloro-2-methylhexa-1,3,5-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-methylhexa-1,3,5-triene is an organic compound with the molecular formula C7H9Cl. It is a derivative of hexa-1,3,5-triene, where a chlorine atom is substituted at the fourth position and a methyl group at the second position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-methylhexa-1,3,5-triene typically involves the chlorination of 2-methylhexa-1,3,5-triene. This can be achieved through the reaction of 2-methylhexa-1,3,5-triene with chlorine gas under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-chlorination .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures a higher yield and purity of the compound. The reaction conditions are optimized to maximize the efficiency and minimize the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-methylhexa-1,3,5-triene undergoes various types of chemical reactions, including:
Electrophilic Addition: The compound can undergo electrophilic addition reactions due to the presence of conjugated double bonds. For example, it can react with hydrogen halides to form addition products.
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various products.
Common Reagents and Conditions
Electrophilic Addition: Hydrogen halides (e.g., HCl, HBr) in the presence of a catalyst.
Substitution Reactions: Nucleophiles such as hydroxide ions or amines.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Electrophilic Addition: Formation of 4-chloro-2-methylhexane derivatives.
Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Formation of alcohols, ketones, or alkanes depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-methylhexa-1,3,5-triene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-chloro-2-methylhexa-1,3,5-triene involves its interaction with various molecular targets. The compound can undergo electrophilic addition reactions, where the double bonds react with electrophiles, leading to the formation of addition products. The chlorine atom can also participate in substitution reactions, where it is replaced by other nucleophiles. These reactions are facilitated by the conjugated system of double bonds, which stabilizes the transition states and intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylhexa-1,3,5-triene: Lacks the chlorine substitution, making it less reactive in electrophilic addition reactions.
4-Chlorohexa-1,3,5-triene: Similar structure but without the methyl group, leading to different reactivity and properties.
Hexa-1,3,5-triene: The parent compound without any substitutions, showing different chemical behavior.
Uniqueness
4-Chloro-2-methylhexa-1,3,5-triene is unique due to the presence of both a chlorine atom and a methyl group, which significantly influence its reactivity and properties. The chlorine atom makes it more reactive towards nucleophiles, while the methyl group provides steric hindrance, affecting the overall reactivity and stability of the compound .
Eigenschaften
CAS-Nummer |
57833-37-1 |
|---|---|
Molekularformel |
C7H9Cl |
Molekulargewicht |
128.60 g/mol |
IUPAC-Name |
4-chloro-2-methylhexa-1,3,5-triene |
InChI |
InChI=1S/C7H9Cl/c1-4-7(8)5-6(2)3/h4-5H,1-2H2,3H3 |
InChI-Schlüssel |
LITWLDWCURSGIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C=C(C=C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(10-Bromodecyl)oxy]-4-chloro-5-methyl-2-(propan-2-yl)benzene](/img/structure/B14616720.png)
![N-{2-[2-(1-Methylpiperidin-2-yl)ethyl]phenyl}pyridine-3-carboxamide](/img/structure/B14616729.png)

![7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-N'-hydroxy-4-(hydroxyamino)pyrrolo[2,3-d]pyrimidine-5-carboximidamide](/img/structure/B14616738.png)

![3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-2(1H)-one](/img/structure/B14616746.png)





![9-[2-(Prop-1-EN-2-YL)phenyl]anthracene](/img/structure/B14616779.png)
